molecular formula C10H9ClN2 B072149 5-Chloro-3-methyl-1-phenylpyrazole CAS No. 1131-17-5

5-Chloro-3-methyl-1-phenylpyrazole

Cat. No. B072149
CAS RN: 1131-17-5
M. Wt: 192.64 g/mol
InChI Key: ZZOWFLAMMWOSCG-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-phenylpyrazole is a chemical compound with interesting properties and reactions. It is part of the pyrazole family, characterized by a 5-membered ring structure consisting of three carbon atoms and two nitrogen atoms. The presence of chloro, methyl, and phenyl substituents significantly influences its chemical behavior and reactivity.

Synthesis Analysis

The synthesis of 5-Chloro-3-methyl-1-phenylpyrazole and related compounds can be achieved through various synthetic routes, including the reaction of phenylmalononitrile with hydrazine hydrate, followed by chlorination and aminisation reactions to introduce the appropriate functional groups into the pyrazole ring (Zvilichovsky & David, 1983).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles, including “5-Chloro-3-methyl-1-phenylpyrazole”, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
    • One specific application is the synthesis of a pyrazole derivative that showed better analgesic and anti-inflammatory properties than pentazocine and diclofenac sodium .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry . While the specific applications of “5-Chloro-3-methyl-1-phenylpyrazole” in this field are not detailed, pyrazoles in general are used in the synthesis of various agrochemicals .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are used as ligands to form complexes with metals . These complexes have various applications, including catalysis and materials science .
  • Knoevenagel Condensation Products Synthesis

    • “5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde” has been used in the synthesis of a series of Knoevenagel condensation products . This was done using a water-soluble and recyclable Zn(Proline)2 as a Lewis acid catalyst .
  • Synthesis of Hydrazone Derivatives

    • “5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde” can be used to synthesize hydrazone derivatives . These derivatives have potential applications in medicinal chemistry .
  • Synthesis of Thiosemicarbazone Derivatives

    • This compound can also be used to synthesize N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone . Thiosemicarbazones have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer effects .
  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • 3(5)-Aminopyrazoles, which can potentially be synthesized from “5-Chloro-3-methyl-1-phenylpyrazole”, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . These compounds have various applications in medicinal chemistry .
  • Synthesis of Analgesic and Anti-inflammatory Compounds

    • Pyrazole derivatives synthesized from “5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde” have been pharmacologically evaluated for analgesic (tail flick) and anti-inflammatory (based on carrageenan-induced paw edema) activities .
  • Synthesis of 2/4-Substituted Hydrazides

    • “5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde” can be used in the synthesis of N′-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides . These compounds have potential applications in medicinal chemistry .

Safety And Hazards

5-Chloro-3-methyl-1-phenylpyrazole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-Chloro-3-methyl-1-phenylpyrazole were not found in the search results, pyrazoles in general are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This suggests that 5-Chloro-3-methyl-1-phenylpyrazole could potentially be used in the synthesis of new pharmaceutical compounds.

properties

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOWFLAMMWOSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370932
Record name 5-Chloro-3-methyl-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1-phenylpyrazole

CAS RN

1131-17-5
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methyl-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alkyl-aryl-halo-heteroarene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
ZN Siddiqui, S Praveen, MTN Musthafa - 2011 - nopr.niscpr.res.in
… 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde 1 reacts with acetylpyrone 2 and acetylbenzopyrone 3 via Claisen-Schmidt condensation to afford heterochalcones 4a,b which …
Number of citations: 12 nopr.niscpr.res.in
A Deeb - Eur. Chem. Bull, 2013 - epa.niif.hu
… By using acetyl nitrate, 5-chloro-3-methyl-1-phenylpyrazole was selectively nitrated to give 5-chloro-3-methyl-4-nitro-1-phenylpyrazole …
Number of citations: 5 epa.niif.hu
HT Du, M Lu, W Zhou, LL Sun - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… Powdered ammonium thiocyanate (15 mmol), 5-chloro-3-methyl-1-phenylpyrazole-4-carbonyl chloride (10 mmol), PEG-400 (0.15 mmol) and acetone (25 ml) were placed in a dried …
Number of citations: 3 scripts.iucr.org
T Yan, L Chen, C Bruneau, PH Dixneuf… - The Journal of Organic …, 2012 - ACS Publications
… 5-Chloro-3-methyl-1-phenylpyrazole was then evaluated for … of 5-Chloro-3-methyl-1-phenylpyrazole with Aryl Bromidesa … , 1.5 mmol) or 5-chloro-3-methyl-1-phenylpyrazole (0.289 g, 1.5 …
Number of citations: 42 pubs.acs.org
H Du, Y An, S Li - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
… The title compound is similar to the previously reported N-(5-chloro-3-methyl-1-phenylpyrazole-4-ylcarbonyl)-N'- (4-methphenyl)thiourea (Du et al., 2007). The molecular structure of the …
Number of citations: 7 scripts.iucr.org
J Trilleras, J Quiroga, JM de la Torre, J Cobo… - … Section C: Crystal …, 2006 - scripts.iucr.org
… The title compound, (I) [link] , has been obtained from the base-catalysed condensation of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with acetophenone. Evidently, the …
Number of citations: 5 scripts.iucr.org
ZN Siddiqui, F Farooq, TNM Musthafa, A Ahmad… - Journal of Saudi …, 2013 - Elsevier
… antibiotics, herein we report the one pot, efficient and simple methodology for the synthesis of novel halopyrazole derivatives in good yields by using 5-chloro-3-methyl-1-phenylpyrazole…
Number of citations: 100 www.sciencedirect.com
ZN Siddiqui, M Asad - 2009 - nopr.niscpr.res.in
… In this paper is reported herein the synthesis of new pyrazolopyrones 6-9 from 5-chloro-3-methyl-1phenylpyrazole-4-carboxaldehyde 1 and 5-azido-3methyl-1-phenylpyrazole-4-…
Number of citations: 8 nopr.niscpr.res.in
ZN Siddiqui, TNM Musthafa, A Ahmad… - Bioorganic & medicinal …, 2011 - Elsevier
… Due to exceptional reactivity of formyl group in 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde 1 as well as the versatile biological activities of barbituric acid derivatives, 36 …
Number of citations: 127 www.sciencedirect.com
ZN Siddiqui, TNM Musthafa, S Praveen… - Medicinal Chemistry …, 2011 - Springer
… We carried out first the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde 1 with various cyclic active methylene compounds 2a–i in conventional method using ethanol …
Number of citations: 22 link.springer.com

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